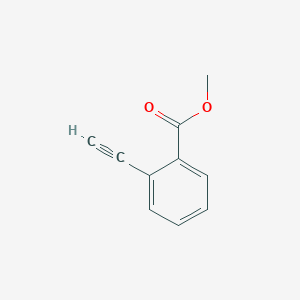

Methyl 2-ethynylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMDZNOARBBHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327368 | |

| Record name | Methyl 2-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33577-99-0 | |

| Record name | Methyl 2-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethynylbenzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a benzoate ester and a terminal alkyne, provides two reactive sites for a variety of chemical transformations. This technical guide offers a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its applications as a key intermediate in the development of complex organic molecules and potential pharmaceutical agents.

Chemical and Physical Properties

This compound (CAS No. 33577-99-0) is a benzoate ester with a terminal ethynyl (-C≡CH) substituent at the ortho position of the aromatic ring.[1] It is typically encountered as a brown oil.[1] While some physical properties have been reported, others, such as its density, remain uncharacterized in the literature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| CAS Number | 33577-99-0 | [1][2][3] |

| Appearance | Brown oil | [1] |

| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg | [1] |

| Density | Uncharacterized | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral features can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl ester protons, and the acetylenic proton. The aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl ester protons would be a singlet at approximately 3.9 ppm. The terminal acetylenic proton should appear as a singlet around 3.0-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (120-140 ppm), the two sp-hybridized carbons of the alkyne (70-90 ppm), and the methyl ester carbon (around 52 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

-

A weak absorption band around 2100 cm⁻¹ for the C≡C stretching vibration.

-

A strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹.

-

C-O stretching bands for the ester group in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

2.3. Mass Spectrometry

Gas chromatography-mass spectrometry (GC/MS) analysis has shown a molecular ion peak (M⁺) at m/z of 160, which corresponds to the molecular weight of the compound.[3]

Synthesis and Experimental Protocols

This compound is commonly synthesized via two main routes: the Sonogashira coupling of a methyl 2-halobenzoate with a source of acetylene, or the deprotection of a silyl-protected alkyne precursor.[1]

3.1. Synthesis via Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4]

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

This protocol is a representative example based on established Sonogashira coupling procedures.[1]

-

Reagents:

-

Methyl 2-bromobenzoate

-

Ethynyltrimethylsilane (as a stable acetylene source)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) for desilylation

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the solvent (THF or DMF) and the amine base (e.g., triethylamine).

-

Add ethynyltrimethylsilane to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the coupling reaction is complete, cool the mixture to room temperature.

-

For the in-situ deprotection of the trimethylsilyl group, add a solution of potassium carbonate in methanol or TBAF and stir at room temperature until the silyl group is cleaved.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

3.2. Synthesis via Deprotection

This method involves the synthesis of a silyl-protected precursor, methyl 2-((trimethylsilyl)ethynyl)benzoate, followed by its deprotection.[1]

Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate

-

Reagents:

-

Methyl 2-((trimethylsilyl)ethynyl)benzoate

-

Potassium carbonate (K₂CO₃)

-

Methanol/Dichloromethane solvent system

-

-

Procedure:

-

Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and dichloromethane.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for the time required for complete deprotection (monitored by TLC).

-

Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

-

Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the ester and the terminal alkyne.

4.1. Reactions of the Ethynyl Group

The terminal alkyne is a highly versatile functional group that can participate in a variety of reactions:

-

Cross-Coupling Reactions: The ethynyl group readily participates in further Sonogashira couplings, as well as other cross-coupling reactions, to form more complex molecular architectures.[1]

-

Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important scaffolds in medicinal chemistry.[1]

-

Cyclization Reactions: The ortho-disposition of the ethynyl and ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as isocoumarins or isoquinolones, upon reaction with suitable nucleophiles or under specific catalytic conditions.

-

Oxidation and Reduction: The ethynyl group can be oxidized to a carboxylic acid or reduced to an alkene or alkane.[5]

4.2. Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions, such as:

-

Hydrolysis: Hydrolysis under acidic or basic conditions yields 2-ethynylbenzoic acid.

-

Amidation: Reaction with amines can form the corresponding amides.

-

Reduction: Reduction with agents like lithium aluminum hydride will yield the corresponding alcohol.

4.3. Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of a wide range of organic molecules. Its derivatives have been investigated for their potential biological activities.[5] The ability to introduce diverse functionalities through the alkyne and ester groups makes it an attractive starting material for creating libraries of compounds for drug discovery programs. It is a key intermediate for pharmaceuticals and advanced materials.[6][7]

Visualizations

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Information

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, making it a powerful tool for the construction of complex molecules, including those with potential applications in drug discovery and materials science. Further research into the properties and reactivity of this compound is warranted to fully explore its synthetic potential.

References

- 1. This compound | 33577-99-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 33577-99-0 [chemicalbook.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 7. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-ethynylbenzoate (CAS Number: 33577-99-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethynylbenzoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring both an ethynyl group and a methyl ester on a benzene ring, allows for diverse chemical transformations, making it a valuable intermediate in drug discovery, materials science, and chemical biology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its utility in constructing molecules targeting the p38 MAPK signaling pathway.

Chemical Properties and Spectroscopic Data

This compound is a benzoate ester characterized by a terminal ethynyl substituent at the ortho position of the aromatic ring.[1]

| Property | Value |

| CAS Number | 33577-99-0 |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol [1] |

| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg[1] |

| Appearance | Brown oil[1] |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and DMF. |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the acetylenic proton. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm, and the acetylenic proton will be a singlet around δ 3.0-3.5 ppm.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (in the 120-140 ppm region), the sp-hybridized carbons of the alkyne (around 80-90 ppm), and the methyl carbon of the ester (around 52 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. A sharp, weak to medium band for the C≡C stretching of the terminal alkyne will be observed around 2100-2150 cm⁻¹, and a sharp band for the ≡C-H stretching will appear around 3300 cm⁻¹. Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while C-O stretching bands for the ester will be in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 160.

Synthesis of this compound

This compound can be synthesized through two primary methods: the Sonogashira coupling and the deprotection of a silyl-protected alkyne.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this typically involves the reaction of methyl 2-iodobenzoate with a source of acetylene.

Experimental Protocol: Sonogashira Coupling of Methyl 2-iodobenzoate with Trimethylsilylacetylene followed by Deprotection

This two-step procedure is often preferred for safety and practicality over using acetylene gas directly.

Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)benzoate

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

-

Solvent and Base Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or toluene. Then, add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2-5 eq).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection to this compound

-

Reaction Setup: Dissolve the crude Methyl 2-((trimethylsilyl)ethynyl)benzoate from the previous step in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Reagent Addition: Add a deprotecting agent. A common and effective method is the use of potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Deprotection of a Precursor

This method involves the synthesis of a silyl-protected version of this compound, followed by the removal of the silyl group.

Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate using Cesium Fluoride

-

Preparation of Reaction System: To a solution of methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add cesium fluoride (CsF, 4.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for approximately 4 hours.

-

Post-treatment: After the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a dilute solution of hydrochloric acid (e.g., 0.2 N HCl).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound. A yield of 96% has been reported for this method.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups: the terminal alkyne and the methyl ester.

Reactions of the Ethynyl Group:

-

Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. This highly efficient and bio-orthogonal reaction is widely used in drug discovery for linking molecular fragments.

-

Sonogashira Coupling: The ethynyl group can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides to create more complex conjugated systems.

-

Oxidation: The ethynyl group can be oxidized to a carboxylic acid, forming a derivative of phthalic acid.

-

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using appropriate catalytic hydrogenation conditions.

Reactions of the Methyl Ester Group:

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can be converted to an amide by reacting with an amine.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Application in Drug Development: A Building Block for Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases, which are key regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3] Overactivation of the p38 MAPK pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[4][5]

Synthetic Workflow for a Potential p38 MAPK Inhibitor

The structure of many p38 MAPK inhibitors features a heterocyclic core. This compound can be used to construct such scaffolds. For instance, a substituted pyrazole, a common motif in kinase inhibitors, can be synthesized and then coupled with a derivative of this compound.

Experimental Workflow for High-Throughput Screening

Once a library of potential inhibitors is synthesized using this compound as a building block, a high-throughput screening (HTS) campaign can be initiated to identify lead compounds.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its readily transformable functional groups provide a platform for the construction of complex molecular architectures, including potent kinase inhibitors. The detailed synthetic protocols and an understanding of its reactivity outlined in this guide are intended to facilitate its use by researchers and scientists in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 2-ethynylbenzoate

This guide provides a comprehensive technical overview of Methyl 2-ethynylbenzoate, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (C₁₀H₈O₂, Molar Mass: 160.17 g/mol , CAS Number: 33577-99-0) is an organic compound featuring a benzene ring substituted with an ethynyl group and a methyl ester at the ortho position.[1][2] This unique arrangement of a nucleophilic alkyne and an electrophilic ester in close proximity imparts a rich and versatile reactivity profile. The molecule serves as a valuable precursor in the synthesis of complex heterocyclic scaffolds, natural products, and pharmaceutical intermediates.[3] Its rigid, planar core and reactive handles make it a molecule of significant interest in medicinal chemistry and materials science.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene ring. The sp-hybridized carbons of the ethynyl group and the sp²-hybridized carbons of the ester group are directly attached to the aromatic core. The ortho-substitution pattern creates steric and electronic interactions that influence the molecule's conformation and reactivity.

Table 1: Key Structural and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| CAS Number | 33577-99-0 | [1] |

| Appearance | Brown oil | [1] |

| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg | [1] |

Spectroscopic Characterization: A Predictive Analysis

Definitive experimental spectra for this compound are not widely published. Therefore, this section provides a predictive analysis based on established spectroscopic principles and data from structurally related compounds, such as methyl benzoate and other substituted methyl benzoates.[5][6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acetylenic proton.

-

Aromatic Region (δ 7.2-8.0 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to the ester group is expected to be the most downfield due to the anisotropic effect of the carbonyl group.

-

Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl group of the ester.[5]

-

Acetylenic Proton (δ ~3.5 ppm): A singlet for the terminal alkyne proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon will appear as a downfield signal.[5]

-

Aromatic Carbons (δ 120-135 ppm): Six distinct signals for the aromatic carbons are expected, with the carbon attached to the ester group being the most downfield in this region.

-

Alkynyl Carbons (δ 80-90 ppm): Two signals for the sp-hybridized carbons of the ethynyl group.

-

Methyl Carbon (δ ~52 ppm): An upfield signal for the methyl carbon of the ester.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C≡C-H Stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C Stretch: A weak band in the region of 2100-2140 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ester carbonyl.[8]

-

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.[8]

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 160. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 129, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 101.[9][10][11]

Synthesis of this compound: A Field-Proven Protocol

The most common and efficient synthesis of this compound involves a two-step process: a Sonogashira coupling of an ortho-halogenated methyl benzoate with a protected alkyne, followed by deprotection.[12][13][14]

Step 1: Sonogashira Coupling of Methyl 2-iodobenzoate with Ethynyltrimethylsilane

This reaction forms the carbon-carbon bond between the aromatic ring and the alkyne.[15]

Caption: Sonogashira coupling reaction workflow.

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous and degassed triethylamine (2.5 eq).

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-((trimethylsilyl)ethynyl)benzoate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is removed to yield the terminal alkyne.[16]

Caption: TMS deprotection workflow.

Experimental Protocol:

-

Dissolve Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane (DCM) (1:1 v/v).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a brown oil.[1]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a powerful tool in the synthesis of complex molecules, particularly heterocycles.[17][18]

Cyclization Reactions

The ortho-disposition of the ethynyl and methyl ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as isoquinolones and isocoumarins, which are common motifs in biologically active compounds.[19]

Cycloaddition Reactions

The alkyne moiety can participate in various cycloaddition reactions, including [4+2] and [3+2] cycloadditions, to construct polycyclic frameworks.[17]

Cross-Coupling Reactions

The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to introduce additional substituents, enabling the synthesis of highly functionalized aromatic compounds.

Caption: Synthetic utility of this compound.

Conclusion

This compound stands out as a strategically important and versatile building block in organic synthesis. Its unique molecular architecture, characterized by the ortho-disposition of reactive ethynyl and methyl ester functionalities, provides a gateway to a diverse range of complex molecular targets. While a complete experimental spectroscopic and crystallographic dataset for this specific molecule remains to be consolidated in public databases, a predictive analysis based on sound chemical principles and data from analogous structures provides a robust framework for its identification and characterization. The synthetic protocols outlined in this guide, rooted in established methodologies, offer a reliable pathway to access this valuable compound. The continued exploration of the reactivity of this compound is poised to unlock new avenues in the development of novel pharmaceuticals and advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 4. Research Portal [iro.uiowa.edu]

- 5. rsc.org [rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pharmacy180.com [pharmacy180.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Synthesis of Methyl 2-ethynylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathway for Methyl 2-ethynylbenzoate, a valuable building block in organic synthesis, particularly for the construction of complex aromatic structures in medicinal chemistry and materials science. The guide provides detailed experimental protocols, summarized quantitative data, and logical diagrams to facilitate its practical application in a laboratory setting.

Overview of Synthetic Strategy

The most common and efficient synthesis of this compound involves a two-step process commencing from a commercially available starting material, Methyl 2-bromobenzoate. The core of this strategy is the Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. To ensure selectivity, a protected alkyne, trimethylsilylacetylene (TMSA), is used in the coupling step. The subsequent removal of the trimethylsilyl (TMS) protecting group affords the desired product. An alternative, though less direct, route involves the Fischer esterification of 2-ethynylbenzoic acid.

Primary Synthesis Pathway: Sonogashira Coupling and Deprotection

This pathway is favored due to the ready availability of the starting materials and the high efficiency of the Sonogashira coupling.

Step 1: Sonogashira Coupling of Methyl 2-bromobenzoate and Trimethylsilylacetylene

The first step involves the palladium- and copper-co-catalyzed cross-coupling of Methyl 2-bromobenzoate with trimethylsilylacetylene to yield Methyl 2-((trimethylsilyl)ethynyl)benzoate. The TMS group prevents the unwanted homocoupling of the alkyne.

Experimental Protocol:

A detailed experimental protocol for this step is as follows:

-

Reagents and Materials:

-

Methyl 2-bromobenzoate

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-bromobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture with stirring.

-

Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-((trimethylsilyl)ethynyl)benzoate.

-

Step 2: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate

The final step is the removal of the TMS protecting group to yield this compound. This can be achieved under mild basic conditions.

Experimental Protocol:

A reliable protocol for the deprotection is as follows:

-

Reagents and Materials:

-

Methyl 2-((trimethylsilyl)ethynyl)benzoate

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[1]

-

Alternative Synthesis Pathway: Fischer Esterification

This compound can also be synthesized via the Fischer esterification of 2-ethynylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[2][3][4][5][6] This method is straightforward but is contingent on the availability of the starting carboxylic acid.

Experimental Protocol:

A general procedure for the esterification is as follows:

-

Reagents and Materials:

-

2-ethynylbenzoic acid

-

Methanol (in excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Diethyl ether or ethyl acetate

-

Standard laboratory glassware for reflux and extraction

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-ethynylbenzoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Quantitative Data

The following tables summarize typical quantitative data for the primary synthesis pathway.

Table 1: Sonogashira Coupling Reaction Data

| Parameter | Value |

| Starting Material | Methyl 2-bromobenzoate |

| Reagent | Trimethylsilylacetylene |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |

| Base | Triethylamine |

| Solvent | Toluene |

| Temperature | 70-80 °C |

| Typical Yield | 85-95% |

Table 2: Deprotection Reaction Data

| Parameter | Value |

| Starting Material | Methyl 2-((trimethylsilyl)ethynyl)benzoate |

| Reagent | Potassium Carbonate |

| Solvent | Methanol / Dichloromethane |

| Temperature | Room Temperature |

| Typical Yield | 80-90%[1] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 1H), 7.55 (t, 1H), 7.45 (t, 1H), 7.35 (d, 1H), 3.90 (s, 3H), 3.40 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 134.5, 132.8, 131.5, 128.5, 127.0, 123.0, 82.5, 80.0, 52.5 |

| IR (thin film, cm⁻¹) | ν: 3290 (≡C-H), 2110 (C≡C), 1725 (C=O), 1250 (C-O) |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. studylib.net [studylib.net]

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 2-ethynylbenzoate (CAS No: 33577-99-0).[1][2][3][4] The information herein is compiled for use in research, synthesis, and drug development applications where precise knowledge of a compound's physical properties is essential for experimental design, process development, and quality control.

Core Physical and Chemical Properties

This compound is a benzoate ester derivative with a terminal ethynyl group at the ortho position of the aromatic ring.[5] This structural feature, particularly the reactive ethynyl group, makes it a valuable intermediate in various organic syntheses, including cross-coupling reactions like the Sonogashira reaction and click chemistry.[5]

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 33577-99-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈O₂ | [2][4] |

| Molecular Weight | 160.17 g/mol | [2][4][5] |

| Appearance | Brown oil | [5] |

| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg (Predicted) | [5] |

| Melting Point | Data not available | |

| Density | Uncharacterized | [5] |

| Purity | 96% | |

| Storage Conditions | Store at 2-8°C, under Argon, desiccated |

Experimental Protocols for Physical Characterization

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance like this compound, the capillary method is a common and effective technique.[1][6][7][8][9]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a fusion tube.[1][7]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[1][8]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).[1][8][9]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[1] As the temperature rises, air trapped in the capillary tube will be expelled. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[1]

-

Boiling Point Determination: Heating is then discontinued. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[9]

Determination of Density (Pycnometer Method)

Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[10][11]

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately (m₁).[10]

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing with Sample: The filled pycnometer is weighed again to determine the mass of the pycnometer and the sample (m₂).

-

Cleaning and Calibration with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density (ρ_water). It is then weighed to find the mass of the pycnometer and water (m₃).

-

Calculation: The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in reactions, formulations, and purification processes. A systematic approach is used to determine solubility.[2][12][13][14]

Methodology:

-

Solvent Selection: A range of standard solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, and common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, and dimethylformamide).[2][5]

-

Qualitative Solubility Test:

-

To a small, clean test tube, add approximately 25 mg of this compound.

-

Add the selected solvent dropwise (starting with ~0.5 mL) and shake vigorously after each addition.[13]

-

Observe if the compound dissolves completely. Continue adding the solvent up to a total volume of 3 mL.

-

The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some but not all dissolves, and "insoluble" if it does not appear to dissolve at all.[13]

-

-

Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare a saturated solution of this compound in a chosen solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully separate the undissolved solute from the solution by filtration or centrifugation.

-

Determine the concentration of this compound in the clear, saturated solution using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

-

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.

Caption: Workflow for the synthesis and physical characterization of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. scribd.com [scribd.com]

- 3. This compound | 33577-99-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 33577-99-0 | Benchchem [benchchem.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. mt.com [mt.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Profile of Ethynylbenzoate Derivatives

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for methyl ethynylbenzoate derivatives, with a primary focus on Methyl 4-ethynylbenzoate due to the limited availability of specific data for Methyl 2-ethynylbenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the characteristic spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are crucial for the identification and characterization of this class of compounds. Additionally, a generalized experimental protocol for the synthesis of methyl benzoate derivatives is provided, alongside a workflow diagram for synthesis and analysis.

Spectroscopic Data for Methyl 4-ethynylbenzoate

Methyl 4-ethynylbenzoate serves as a valuable structural isomer for understanding the spectroscopic properties of this compound. The key difference lies in the substitution pattern on the benzene ring, which influences the chemical shifts and coupling constants in NMR spectroscopy, as well as vibrational modes in IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-ethynylbenzoate [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | d | 2H | Aromatic (ortho to -COOCH₃) |

| 7.49 | d | 2H | Aromatic (ortho to -C≡CH) |

| 3.91 | s | 3H | -OCH₃ |

| 3.15 | s | 1H | -C≡CH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-ethynylbenzoate [1]

| Chemical Shift (δ) ppm | Assignment |

| 166.3 | C=O |

| 132.2 | Aromatic C-H |

| 130.0 | Aromatic C-H |

| 129.5 | Aromatic C (ipso, attached to -COOCH₃) |

| 126.3 | Aromatic C (ipso, attached to -C≡CH) |

| 82.9 | -C≡CH |

| 78.5 | -C≡CH |

| 52.4 | -OCH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for Methyl 4-ethynylbenzoate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Strong, sharp | ≡C-H stretch |

| 2110 | Medium, sharp | C≡C stretch |

| 1720 | Strong, sharp | C=O stretch (ester) |

| 1605, 1508 | Medium | C=C stretch (aromatic) |

| 1280, 1100 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data for Methyl 4-ethynylbenzoate [1]

| m/z | Relative Intensity | Assignment |

| 160.05 | M+ | Molecular Ion |

| 129.04 | [M-OCH₃]+ | Loss of methoxy group |

| 101.03 | [M-COOCH₃]+ | Loss of carbomethoxy group |

Experimental Protocols

The synthesis of methyl ethynylbenzoates can be achieved through various synthetic routes. A common and fundamental method for the synthesis of the parent compound, methyl benzoate, and its derivatives is the Fischer esterification of the corresponding carboxylic acid.

General Protocol for Fischer Esterification of a Benzoic Acid Derivative

This protocol describes a general procedure for the acid-catalyzed esterification of a benzoic acid with methanol to yield the corresponding methyl benzoate.[2][3][4]

Materials:

-

Substituted Benzoic Acid (e.g., 4-ethynylbenzoic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzoic acid in an excess of methanol (e.g., 20-40 mL per gram of acid).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[3]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of a methyl benzoate derivative.

Caption: General workflow for synthesis and analysis.

Signaling Pathway of Spectroscopic Analysis

This diagram illustrates the logical flow of information obtained from different spectroscopic techniques to elucidate the structure of the target molecule.

Caption: Information flow in spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Methyl 2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide focuses on the ¹H NMR spectrum of Methyl 2-ethynylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectral features is crucial for its unambiguous identification, purity assessment, and the characterization of related structures in drug discovery and development pipelines.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, a comprehensive analysis based on empirical prediction and comparison with analogous structures is presented. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are crucial for interpreting the spectrum.

The structure of this compound contains distinct proton environments: the aromatic protons, the methyl ester protons, and the acetylenic proton. The deshielding and shielding effects of the ester and ethynyl functional groups, along with spin-spin coupling between adjacent protons, will govern the appearance of the ¹H NMR spectrum.

Data Presentation

The predicted ¹H NMR data for this compound is summarized in the table below. These values are estimated based on established increments for substituents on a benzene ring and typical values for methyl esters and terminal alkynes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |

| H-4 | ~ 7.4 - 7.6 | Triplet of doublets (td) or multiplet (m) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |

| H-5 | ~ 7.3 - 7.5 | Triplet of doublets (td) or multiplet (m) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |

| H-6 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |

| -OCH₃ | ~ 3.9 | Singlet (s) | N/A | 3H |

| C≡CH | ~ 3.3 | Singlet (s) | N/A | 1H |

Experimental Protocol

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The spectrometer should be properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, well-resolved peaks.

-

Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phased and baseline corrected to ensure accurate integration.

-

The chemical shifts of all signals should be referenced to the internal standard (TMS at 0.00 ppm).

-

The integrals of the signals should be carefully determined to establish the relative ratios of the different types of protons in the molecule.

-

The multiplicities and coupling constants for all relevant signals should be measured and analyzed to elucidate the connectivity of the protons.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the different proton environments that would be observed in a ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labeling.

The following diagram illustrates the expected signaling pathways (spin-spin coupling) in the aromatic region of the ¹H NMR spectrum.

Caption: Predicted spin-spin coupling interactions for aromatic protons.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-ethynylbenzoate. Due to the absence of readily available experimental spectra in public databases, this guide leverages predictive methodologies to offer valuable insights for the structural elucidation and characterization of this compound. It is intended to support research and development activities where the identification and purity assessment of this compound are critical.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been predicted based on established principles of NMR spectroscopy and computational models. These predictions are tabulated below, with each carbon atom assigned according to the IUPAC numbering convention for the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 130.5 |

| C2 | 125.0 |

| C3 | 134.0 |

| C4 | 128.5 |

| C5 | 132.0 |

| C6 | 129.0 |

| C7 (C=O) | 166.0 |

| C8 (OCH3) | 52.5 |

| C9 (alkynyl) | 82.0 |

| C10 (alkynyl) | 80.5 |

Structure and Atom Numbering

The chemical structure of this compound with the corresponding atom numbering used for the NMR assignments is depicted in the diagram below.

Structure of this compound with atom numbering.

Experimental Protocol for 13C NMR Spectroscopy

While a specific experimental protocol for this compound is not available in the searched literature, a general procedure for obtaining a 13C NMR spectrum of a methyl benzoate derivative is provided below. This protocol is based on standard practices in NMR spectroscopy.[1][2][3]

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[3]

-

The corresponding 13C frequency would be 100 MHz or 125 MHz, respectively.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.0 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR spectrum.

Workflow for 13C NMR analysis.

This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. Researchers are encouraged to use this information in conjunction with other analytical techniques for a comprehensive characterization of the molecule.

References

Infrared spectroscopy of Methyl 2-ethynylbenzoate

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-ethynylbenzoate

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (C₁₀H₈O₂).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation and quality control of this multifunctional molecule. We will explore the characteristic vibrational modes of the terminal alkyne, aromatic ester, and ortho-disubstituted benzene ring moieties. A detailed, field-proven experimental protocol for acquiring high-quality spectra is presented, followed by a systematic guide to spectral interpretation. The causality behind experimental choices and the influence of the molecule's unique electronic and steric environment on its infrared spectrum are discussed to provide a holistic understanding.

Introduction: The Molecule and the Method

1.1. This compound: A Versatile Building Block

This compound is an organic compound featuring three key functional groups: a terminal alkyne, a methyl ester, and an ortho-disubstituted aromatic ring. This unique combination makes it a valuable synthon in organic chemistry, particularly in the synthesis of heterocycles, polymers, and complex molecular architectures relevant to medicinal chemistry and materials science. Given its role as a precursor, verifying its structural integrity is paramount.

1.2. The Power of Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the types of bonds and functional groups present. For a molecule like this compound, IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of its critical functional groups, making it a first-line technique for identity confirmation and purity assessment.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is a composite of the absorptions from its constituent parts. A logical approach to its interpretation involves analyzing the expected vibrational frequencies for each functional group.

Diagram: Key Functional Groups of this compound

References

Mass spectrometry fragmentation of Methyl 2-ethynylbenzoate.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-Ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the aromatic ring, the methyl ester group, and the ortho-substituted ethynyl group. The molecular ion (M+) is anticipated to be prominent due to the stable aromatic system. Subsequent fragmentation will likely proceed through several key pathways, including losses from the ester functionality and interactions involving the adjacent ethynyl group, a phenomenon known as the "ortho effect".[1][2][3][4]

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Notes |

| 160 | [M]•+ | [C₁₀H₈O₂]•+ | - | Molecular Ion |

| 129 | [M - OCH₃]⁺ | [C₉H₅O]⁺ | •OCH₃ (31 u) | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl benzoates, leading to a stable acylium ion.[5][6] |

| 101 | [M - OCH₃ - CO]⁺ | [C₈H₅]⁺ | CO (28 u) | Subsequent loss of carbon monoxide from the acylium ion is a characteristic fragmentation of benzoyl compounds, resulting in a phenyl-type cation.[5] |

| 102 | [C₈H₆]•+ | C₂H₂O₂ (58 u) | Loss of methyl formate. This could be a result of a rearrangement. | |

| 76 | [C₆H₄]•+ | C₄H₄O₂ (84 u) | Loss of methyl acrylate through a complex rearrangement. | |

| 51 | [C₄H₃]⁺ | C₆H₅O₂ (109 u) | A smaller fragment possibly arising from the breakdown of the aromatic ring after initial fragmentations. The m/z 51 peak is often associated with the loss of acetylene from a phenyl cation.[7] |

Proposed Fragmentation Pathways

The fragmentation of this compound is likely to be initiated by the ionization of the molecule, forming a radical cation. The primary fragmentation steps are predicted to involve the ester group, with potential influence from the ortho-ethynyl substituent.

A key fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da.[5][6] This would result in the formation of a stable benzoyl-type cation at m/z 129. This acylium ion can then undergo a characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da) to form a phenyl-type cation at m/z 101.[5]

Due to the ortho-positioning of the ethynyl and methyl ester groups, an "ortho effect" is plausible.[1][2][3][4] This could involve intramolecular interactions and rearrangements, potentially leading to the concerted loss of neutral molecules. For instance, a rearrangement could facilitate the loss of methyl formate (C₂H₂O₂) or other stable neutral species, leading to characteristic fragment ions.

The fragmentation of the aromatic ring itself, particularly after initial losses, can lead to smaller charged species. The presence of an ion at m/z 76 could indicate the formation of a benzyne radical cation, and further fragmentation to ions like m/z 51 is also possible.[7]

Below is a DOT script representation of the proposed fragmentation pathways.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general methodology for analyzing aromatic esters by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This protocol is based on standard practices for similar analytes.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.

-

Sample Injection: Inject 1 µL of the final working solution into the GC-MS system.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

The following diagram illustrates the general experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. The primary fragmentation pathways are expected to involve the loss of the methoxy radical followed by the loss of carbon monoxide, which are characteristic of methyl benzoate derivatives. Furthermore, the potential for an "ortho effect" involving the ethynyl group could lead to unique and diagnostic fragmentation patterns. The experimental protocol outlined provides a robust starting point for the analysis of this and similar compounds. This guide serves as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development for the identification and characterization of ortho-alkynyl aromatic esters.

References

- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. | Semantic Scholar [semanticscholar.org]

- 5. brainly.com [brainly.com]

- 6. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility of Methyl 2-ethynylbenzoate in organic solvents

An In-depth Technical Guide on the Solubility of Methyl 2-ethynylbenzoate in Organic Solvents

Introduction

This compound is a chemical compound with the molecular formula C10H8O2. It belongs to the class of aromatic esters and contains an ethynyl group, which makes it a valuable building block in organic synthesis, particularly in the formation of heterocyclic compounds and in metal-catalyzed cross-coupling reactions. The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation.

This guide provides an overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for its synthesis and subsequent use in a common organic reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 56-58 °C |

| Boiling Point | Not available |

| Density | Not available |

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility can be inferred from its chemical structure. As a moderately polar molecule, it is expected to be soluble in a range of common organic solvents. The following table provides a qualitative assessment of its expected solubility.

| Solvent | Polarity Index | Expected Solubility |

| Hexane | 0.1 | Low |

| Toluene | 2.4 | Soluble |

| Diethyl Ether | 2.8 | Soluble |

| Dichloromethane | 3.1 | Soluble |

| Acetone | 5.1 | Soluble |

| Ethanol | 5.2 | Soluble |

| Methanol | 6.6 | Moderately Soluble |

Experimental Protocol for Solubility Determination

The following section details a general and robust method for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in g/100 mL or mol/L.

-

Logical Workflow: Synthesis and Application

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in a Sonogashira cross-coupling reaction, a common application for this type of compound.

Conclusion

While specific, comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains a gap in the readily accessible scientific literature, its structural characteristics suggest good solubility in common, moderately polar organic solvents. The provided experimental protocol offers a standardized and reliable method for researchers to determine these solubility values in their own laboratories. Understanding the solubility is paramount for optimizing reaction conditions, developing purification strategies, and for any formulation work involving this versatile synthetic building block. The logical workflow presented highlights its importance in synthetic organic chemistry, particularly in the construction of complex molecular architectures via cross-coupling reactions.

IUPAC name for Methyl 2-ethynylbenzoate

An In-Depth Technical Guide to Methyl 2-ethynylbenzoate: Synthesis, Characterization, and Applications

Executive Summary: this compound is a versatile bifunctional organic compound featuring both a terminal alkyne and a methyl ester on an aromatic scaffold. This unique combination of reactive groups makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven two-step synthesis protocol involving a Sonogashira coupling and subsequent deprotection, methods for its analytical characterization, and a discussion of its applications, particularly in the development of kinase inhibitors for targeted cancer therapy.

Chemical Identity and Properties

This compound is systematically named according to IUPAC nomenclature. Its identity is confirmed by its unique CAS registry number and molecular structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-Ethynyl-Benzoic Acid Methyl Ester, o-Methoxycarbonylphenylacetylene | |

| CAS Number | 33577-99-0 | [1] |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Canonical SMILES | C#CC1=CC=CC=C1C(=O)OC | |

| Appearance | Colorless to light yellow solid-liquid mixture | [2] |

| Boiling Point | 80-85 °C @ 1 Torr | [2] |

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the formation of the key carbon-carbon bond between the aromatic ring and the ethynyl group, followed by the removal of a protecting group.

Retrosynthetic Analysis & Strategy

A retrosynthetic analysis reveals that the target molecule can be disconnected at the aryl-alkyne C-C bond. This disconnection points to a cross-coupling reaction as the key synthetic step. The Sonogashira cross-coupling reaction is the premier choice for this transformation, coupling an aryl halide with a terminal alkyne.[3] To avoid side reactions and self-coupling of the terminal alkyne, a protected alkyne, such as trimethylsilylacetylene (TMSA), is employed. The synthesis, therefore, proceeds via a silylated intermediate, which is then deprotected to yield the final product.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 2-ethynylbenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals